molecular formula C12H4Br4O2 B009422 1,3,7,9-Tetrabromodibenzo-p-dioxin CAS No. 109333-30-4

1,3,7,9-Tetrabromodibenzo-p-dioxin

Cat. No.: B009422
CAS No.: 109333-30-4
M. Wt: 499.77 g/mol
InChI Key: XQDUOAUBGVDINZ-UHFFFAOYSA-N
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Description

1,3,7,9-Tetrabromodibenzo-p-dioxin is a high-purity, synthetic polybrominated dibenzo-p-dioxin (PBDD) congener supplied as a research tool for advanced chemical and toxicological studies. PBDDs are a class of persistent organic pollutants of significant scientific interest due to their structural and functional similarity to their chlorinated analogues, the polychlorinated dibenzo-p-dioxins (PCDDs) . Like the prototypical dioxin compound, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), brominated dioxins are understood to exert their biological effects primarily through the initial binding and activation of the aryl hydrocarbon receptor (AhR) . This receptor is a ubiquitous transcriptional regulator; upon ligand binding, it translocates to the nucleus and influences the expression of a wide array of genes, including those involved in xenobiotic metabolism . This pathway is central to the mechanism of toxicity shared by dioxin-like compounds, which can include effects on enzyme induction, cell growth and differentiation, and disruption of hormonal and growth-factor signaling . Researchers utilize this compound to investigate the relative potency, environmental fate, and biochemical impact of brominated dioxins. Studies on related brominated and mixed-halogenated furans have shown that their toxic equivalency can vary significantly, with some congeners exhibiting potency comparable to or even exceeding that of TCDD in specific bioassays . This compound is critically important for calibrating analytical instruments, conducting congener-specific relative potency assessments, and studying the environmental behavior of brominated flame retardants and their transformation products. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

CAS No.

109333-30-4

Molecular Formula

C12H4Br4O2

Molecular Weight

499.77 g/mol

IUPAC Name

1,3,7,9-tetrabromodibenzo-p-dioxin

InChI

InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H

InChI Key

XQDUOAUBGVDINZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br

Other CAS No.

109333-30-4

Synonyms

1,3,7,9-Tetrabromodibenzo[b,e][1,4]dioxin

Origin of Product

United States

Comparison with Similar Compounds

Environmental Formation and Occurrence

1,3,7,9-TeBDD is formed naturally via bromoperoxidase-mediated oxidative coupling of 2,4,6-tribromophenol, a compound abundant in marine ecosystems. This process involves bromine shifts or Smiles rearrangements, distinguishing it from direct condensation products like 1,3,6,8-TeBDD . It has been detected in Baltic Sea biota, suggesting a natural origin rather than anthropogenic sources such as incineration .

Comparison with Brominated Analogues

2,3,7,8-Tetrabromodibenzo-p-dioxin (2,3,7,8-TeBDD)

  • Structure and Properties :
    • Molecular formula: C₁₂H₄Br₄O₂ ; CAS: 50585-41-6 .
    • Melting point: 334°C ; higher than most PBDDs due to symmetrical substitution .
  • Toxicity: Exhibits systemic toxicity in rats, including myelosuppression (reduced bone marrow cellularity) and thymic atrophy at doses as low as 10 μg/kg . Disrupts steroidogenesis in H295R human adrenal cells, inducing CYP1A1 and CYP1B1 gene expression at nanomolar concentrations .
  • Environmental Behavior :
    • Persistent in biota due to high lipophilicity (log Kₒw > 7) .

1,3,6,8-Tetrabromodibenzo-p-dioxin (1,3,6,8-TeBDD)

  • Formation: Generated via direct condensation of 2,4,6-tribromophenol, making it a primary product in natural synthesis .
  • Toxicity: Limited data, but expected to be less toxic than 2,3,7,8-TeBDD due to non-lateral bromination.

Comparison with Chlorinated Analogues

1,3,7,9-Tetrachlorodibenzo-p-dioxin (1,3,7,9-TCDD)

  • Structure and Properties :
    • Molecular formula: C₁₂H₄Cl₄O₂ ; CAS: 62470-53-5 .
    • Sublimation enthalpy: 123.6 ± 1.5 kJ/mol at 395K .
  • Toxicity: Less toxic than 2,3,7,8-TCDD (the most toxic dioxin) due to its substitution pattern. No direct teratogenicity data, but chlorinated dioxins generally exhibit lower endocrine disruption compared to brominated analogues .

2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD)

  • Regulatory Significance: Classified as a Group 1 carcinogen by IARC .

Data Tables

Table 1. Physical and Chemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
1,3,7,9-TeBDD 50585-46-1 C₁₂H₄Br₄O₂ 499.77 Not reported
2,3,7,8-TeBDD 50585-41-6 C₁₂H₄Br₄O₂ 499.77 334
1,3,7,9-TCDD 62470-53-5 C₁₂H₄Cl₄O₂ 321.97 Not reported

Table 2. Toxicity Endpoints

Compound Model System Key Findings Reference
2,3,7,8-TeBDD Rats (single dose) Myelotoxicity at 10 μg/kg
2,3,7,8-TeBDD H295R cells CYP1A1 induction at 1 nM
1,3,7,9-TeBDD Baltic Sea biota Detected in marine organisms

Key Research Findings

  • Toxicity Hierarchy : Brominated dioxins (e.g., 2,3,7,8-TeBDD) generally exhibit higher bioaccumulation but similar AhR-mediated toxicity compared to chlorinated analogues .
  • Environmental Persistence : 1,3,7,9-TeBDD’s natural formation pathway reduces its anthropogenic regulatory scrutiny, unlike 2,3,7,8-TeBDD, which is monitored due to industrial origins .
  • Structural-Activity Relationship: Lateral bromination (2,3,7,8 positions) maximizes toxicity, while non-lateral isomers (1,3,7,9) show reduced biological activity .

Preparation Methods

Direct Bromination of Dibenzo-p-dioxin

Direct bromination of dibenzo-p-dioxin (DD) represents a foundational approach for synthesizing polybrominated derivatives. The reaction typically employs bromine (Br₂) or brominating agents in the presence of Lewis acid catalysts, such as iron(III) bromide (FeBr₃), to facilitate electrophilic aromatic substitution. The oxygen atoms in the dioxin structure exert electron-donating effects, directing bromination to specific positions. For 1,3,7,9-TeBDD, steric and electronic factors favor bromine substitution at the 1, 3, 7, and 9 positions, forming a symmetric structure.

Key Conditions:

  • Temperature: 145–150°C

  • Catalyst: FeBr₃ (5–10 mol%)

  • Solvent: Dichloromethane or chlorobenzene

  • Reaction Time: 24–48 hours

The stoichiometric ratio of bromine to DD critically influences the degree of bromination. Excess Br₂ ensures complete tetrabromination, though over-bromination risks forming higher brominated byproducts.

Condensation of Brominated Precursors

Coupling of Brominated Catechols and Halobenzenes

An alternative route involves the condensation of pre-brominated precursors. For example, 4,5-dibromocatechol reacts with polybrominated 1-fluoro-2-nitrobenzenes under alkaline conditions to form the dioxin backbone. This method enables precise control over substitution patterns by pre-selecting brominated starting materials.

Representative Reaction:

4,5-Dibromocatechol+1-Fluoro-2,4,6-tribromonitrobenzeneK2CO3,DMSO1,3,7,9-TeBDD+HF+NO2\text{4,5-Dibromocatechol} + \text{1-Fluoro-2,4,6-tribromonitrobenzene} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{1,3,7,9-TeBDD} + \text{HF} + \text{NO}_2

Optimization Parameters:

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 145–150°C

  • Yield: 60–75% (theoretical)

Thermodynamic Control of Isomer Formation

Stability of 1,3,7,9-TeBDD Isomer

Density functional theory (DFT) calculations reveal that 1,3,7,9-TeBDD exhibits exceptional thermodynamic stability compared to other tetrabrominated isomers. The enthalpy of formation (ΔfH\Delta_f H^\circ) for 1,3,7,9-TeBDD is calculated as 68.3kJmol168.3 \, \text{kJ} \cdot \text{mol}^{-1} in the gas phase, while its Gibbs free energy of formation (ΔfG\Delta_f G^\circ) is 148.5kJmol1148.5 \, \text{kJ} \cdot \text{mol}^{-1}. These values underscore the compound’s stability under standard conditions, guiding synthetic efforts toward thermodynamic rather than kinetic control.

Table 1: Thermodynamic Properties of Selected TeBDD Isomers

IsomerΔfH(kJmol1)\Delta_f H^\circ \, (\text{kJ} \cdot \text{mol}^{-1})ΔfG(kJmol1)\Delta_f G^\circ \, (\text{kJ} \cdot \text{mol}^{-1})Relative Stability
1,3,7,9-TeBDD68.3148.5Most Stable
1,3,6,8-TeBDD71.2151.8Moderate
2,3,7,8-TeBDD65.9146.2High

Purification and Characterization

Sublimation for High-Purity Isolation

Post-synthesis purification often employs sublimation due to the compound’s high thermal stability. The enthalpy of sublimation (ΔsubH\Delta_{\text{sub}} H) for 1,3,7,9-TeBDD is 123.6kJmol1123.6 \, \text{kJ} \cdot \text{mol}^{-1} at 395K395 \, \text{K}, as determined by mass spectrometry. This method effectively separates the target isomer from less volatile byproducts.

Sublimation Conditions:

  • Temperature Gradient: 120150C120–150^\circ \text{C}

  • Pressure: 0.11.0mmHg0.1–1.0 \, \text{mmHg}

  • Purity: >98% (confirmed via GC-MS)

Challenges and Mitigation Strategies

Byproduct Formation and Selectivity

A major challenge in synthesizing 1,3,7,9-TeBDD is the formation of regioisomers, such as 1,3,6,8-TeBDD. Computational studies indicate that bromination at the 6-position is less favored due to increased steric hindrance. Strategies to enhance selectivity include:

  • Low-Temperature Bromination: Slower reaction rates improve positional control.

  • Directed Ortho-Metalation: Using directing groups to pre-coordinate bromine atoms.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1,3,7,9-TeBDD in environmental matrices?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting brominated dioxins like 1,3,7,9-TeBDD due to its high sensitivity and specificity. Isotope dilution techniques using isotopically labeled analogs (e.g., 13C^{13}\text{C}-labeled standards) are critical for accurate quantification, as they correct for matrix effects and recovery losses during extraction and cleanup . Sample preparation typically involves Soxhlet extraction, followed by multi-column cleanup (e.g., silica gel, Florisil) to isolate target analytes from co-extracted interferences.

Q. How does 1,3,7,9-TeBDD form in natural environments, and what precursors are involved?

1,3,7,9-TeBDD can form via bromoperoxidase-mediated oxidative coupling of 2,4,6-tribromophenol (2,4,6-TBP), a naturally occurring compound in marine ecosystems. This enzymatic reaction yields 1,3,6,8-TeBDD as the primary product, with 1,3,7,9-TeBDD arising via bromine shifts or Smiles rearrangements . Laboratory simulations using bromoperoxidase from marine algae (e.g., Laminaria digitata) have confirmed these pathways, with yields in the parts-per-billion range under environmentally relevant conditions.

Q. What in vitro models are suitable for preliminary toxicity screening of 1,3,7,9-TeBDD?

The H295R human adrenocortical carcinoma cell line is widely used to assess endocrine-disrupting effects. This model expresses key steroidogenic enzymes (e.g., CYP17, CYP19) and allows evaluation of gene expression changes via qPCR or RNA sequencing. For example, 1,3,7,9-TeBDD exposure at 10–100 nM significantly upregulates CYP19 (aromatase) and HSD3B2 (3β-hydroxysteroid dehydrogenase), indicating potential disruption of steroid hormone synthesis .

Advanced Research Questions

Q. What molecular mechanisms underlie 1,3,7,9-TeBDD-induced endocrine disruption?

1,3,7,9-TeBDD activates the aryl hydrocarbon receptor (AhR), leading to downstream modulation of steroidogenic genes. In H295R cells, AhR activation suppresses CYP1A1 induction but enhances CYP19 transcription through cross-talk with the cAMP/PKA pathway. Transcriptomic profiling using RNA-seq or CRISPR-Cas9 knockouts can identify AhR-independent pathways, such as oxidative stress responses mediated by NRF2 . Dose-response studies require careful normalization to β-actin or other housekeeping genes to account for cytotoxicity at higher concentrations.

Q. How do toxicokinetic properties of 1,3,7,9-TeBDD compare to chlorinated analogs like TCDD?

In rats, 1,3,7,9-TeBDD exhibits a longer half-life (t₁/₂ ~30 days) compared to 2,3,7,8-TCDD (t₁/₂ ~15 days) due to higher lipophilicity and resistance to cytochrome P450-mediated metabolism. Biliary excretion studies using 14C^{14}\text{C}-labeled 1,3,7,9-TeBDD reveal preferential accumulation in liver and adipose tissues, with <5% excreted unchanged in feces after 72 hours . Toxicokinetic modeling should incorporate partition coefficients (e.g., log Kow ~7.2) and protein-binding affinities to predict tissue-specific bioavailability.

Q. What statistical approaches address extra-binomial variation in dose-response studies of 1,3,7,9-TeBDD teratogenicity?

Standard probit models often underestimate variability in litter-based studies (e.g., cleft palate incidence in mice). Generalized estimating equations (GEEs) or beta-binomial regression are preferred to account for overdispersion. For example, reanalysis of historical TBDD data using quasi-likelihood methods revealed a 30% wider confidence interval for relative potency compared to traditional probit models, emphasizing the need for robust variance estimation .

Q. How are toxicity equivalence factors (TEFs) assigned to 1,3,7,9-TeBDD given limited in vivo data?

TEF derivation relies on relative potency (REP) estimates from in vitro assays (e.g., AhR luciferase reporter gene assays) and cross-species extrapolation. A weight-of-evidence approach integrates data from structurally similar compounds (e.g., 2,3,7,8-TBDD) and read-across models. Current TEFs for brominated dioxins remain provisional, with recommendations to apply a factor of 0.1–0.3 relative to TCDD until robust chronic toxicity data are available .

Methodological Challenges and Data Gaps

Q. How can isotopic labeling improve mechanistic studies of 1,3,7,9-TeBDD metabolism?

Synthesis of 14C^{14}\text{C}- or 13C^{13}\text{C}-labeled 1,3,7,9-TeBDD enables tracking of metabolite formation using accelerator mass spectrometry (AMS) or NMR. For instance, 14C^{14}\text{C}-labeling confirmed hydroxylated metabolites in rat liver microsomes, implicating CYP1A1/2 in phase I metabolism . Stable isotopes also facilitate environmental fate studies, such as photodegradation kinetics in aquatic systems.

Q. What computational tools predict congener-specific dioxin toxicity?

Density functional theory (DFT) calculations and molecular docking simulations can predict AhR binding affinities based on halogen substitution patterns. For 1,3,7,9-TeBDD, steric hindrance at the 2- and 8-positions reduces binding efficiency by ~50% compared to 2,3,7,8-TBDD, aligning with in vitro potency data . QSAR models trained on chlorinated dioxin datasets require validation with brominated analogs to ensure predictive accuracy.

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